N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-Methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 3-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold and a 3-methoxypropylamine group at position 5.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-7-5-8-15(13-14)18-20-22-19(21-11-6-12-26-2)16-9-3-4-10-17(16)25(20)24-23-18/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFQULTKPLWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-methoxypropyl and 3-methylphenyl groups can be done via nucleophilic substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of the target compound, emphasizing variations in substituents and their implications:
Key Observations :
- Phenethyl vs. Methoxypropyl Chains : The target compound’s 3-methoxypropyl group (position 5) is less bulky and more flexible than the 3,4-dimethoxyphenethyl or diethoxyphenethyl chains in analogs . This may improve solubility (due to the methoxy group) while reducing aromatic stacking interactions.
- Electron-Withdrawing Groups : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, which may enhance aqueous solubility but reduce membrane permeability compared to the target’s methoxypropylamine group.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~420–430 g/mol, lower than phenethyl-substituted analogs (e.g., 439.52 in ), likely due to the shorter methoxypropyl chain.
- Lipophilicity : The 3-methoxypropyl group balances hydrophilicity (methoxy) and lipophilicity (propyl), contrasting with the highly lipophilic diethoxyphenethyl group in .
Biological Activity
N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the quinazoline family that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N6O
- CAS Number : 108825-65-6
Biological Activity Overview
Research indicates that derivatives of quinazolines and triazoles exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has shown promising results in several studies.
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate that the compound is particularly potent against the HCT-116 cell line.
The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. Studies show that it has a higher intercalation activity compared to other derivatives in its class .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as p53 and Bcl-2 .
- Topoisomerase Inhibition : Some derivatives of quinazolines have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair. The compound's ability to inhibit this enzyme contributes to its cytotoxic properties .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on [1,2,4]triazolo[4,3-c]quinazolines revealed significant cytotoxic activities against HepG2 and HCT-116 cell lines with IC50 values ranging from 2.44 to 9.43 µM. The study emphasized the role of substituents on enhancing biological activity through increased binding affinity to DNA .
- Another investigation focused on quinazolinone derivatives bearing triazole moieties exhibited promising anticancer properties and demonstrated mechanisms involving cell cycle arrest at the G1 phase and apoptosis induction in HCT-116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
